Physicochemical properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide
Physicochemical properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide
An In-Depth Technical Guide to the Physicochemical Properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide
Distribution: For Research, Drug Development, and Scientific Professionals
Abstract
o-Toluoyl-5-hydroxy Omeprazole Sulfide is a derivative of 5-hydroxy omeprazole, a primary metabolite of the widely used proton pump inhibitor, omeprazole. As with any active pharmaceutical ingredient (API) or its related substances, a thorough understanding of its physicochemical properties is fundamental to drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for the characterization of o-Toluoyl-5-hydroxy Omeprazole Sulfide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide emphasizes the established methodologies and analytical strategies that are proven effective for closely related benzimidazole derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in extensive experience with pharmaceutical analysis.
Introduction and Molecular Structure
o-Toluoyl-5-hydroxy Omeprazole Sulfide is structurally related to omeprazole, a compound known for its instability in acidic conditions. The introduction of the o-toluoyl group to the 5-hydroxy position of the omeprazole sulfide core is anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and solid-state characteristics. A precise understanding of these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing robust analytical methods and stable formulations.
Molecular Formula: C₂₅H₂₅N₃O₄S[1]
Molecular Weight: 463.55 g/mol [1]
Chemical Structure: (A 2D chemical structure image would be placed here in a formal whitepaper)
The structure comprises a benzimidazole ring system linked via a methylsulfinyl bridge to a substituted pyridine ring, with an o-toluoyl ester at the 5-position of the benzimidazole.
Analytical Characterization: A Methodological Approach
The cornerstone of determining physicochemical properties is the availability of pure, well-characterized material. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and quantification of omeprazole and its related compounds, owing to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a stability-indicating HPLC method is the first critical step. Given that omeprazole and its derivatives are sensitive to pH, a reversed-phase HPLC method with a high-pH stable column is recommended to ensure method robustness and reproducibility.
Rationale for Experimental Choices:
-
Stationary Phase: An Ascentis® Express 120Å C18 pH+ column or a similar column with a wide pH tolerance (2-12) is selected to prevent degradation of the silica-based packing material under the basic mobile phase conditions necessary for good peak shape of basic compounds like omeprazole derivatives.
-
Mobile Phase: A gradient elution is preferable to resolve the parent compound from potential impurities and degradants. A common approach involves a mobile phase consisting of a buffer (e.g., ammonium hydroxide or phosphate buffer at a pH of ~10-11) and an organic modifier like methanol or acetonitrile.[2] Methanol is often chosen to enhance the sustainability profile of the method.
-
Detection: UV detection at 280 nm is generally suitable for benzimidazole compounds.[2][3]
Experimental Protocol: HPLC Purity Determination
-
Column: Ascentis® Express 120 Å C18 pH+ (e.g., 10 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.03% Ammonium Hydroxide in water (pH ~10.65).
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Mass Spectrometry (MS) for Structural Confirmation
High-resolution mass spectrometry (HRMS), such as with an Orbitrap or Q-TOF instrument, is indispensable for confirming the molecular weight and elucidating the fragmentation pattern of the target compound. This data is crucial for structural verification and for identifying any related substances.
Rationale for Experimental Choices:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for protonating the basic nitrogen atoms in the benzimidazole and pyridine rings, leading to strong [M+H]⁺ ions.
-
Fragmentation: Collision-induced dissociation (CID) will provide characteristic fragment ions. For omeprazole and its metabolites, key cleavages occur around the sulfinyl bridge and within the pyridine and benzimidazole ring systems.[4][5]
Experimental Protocol: LC-MS/MS Analysis
-
LC System: Couple the HPLC system described in Section 2.1 to a high-resolution mass spectrometer.
-
Ionization Source: ESI, positive ion mode.
-
Scan Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the most abundant ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion corresponding to the calculated exact mass of o-Toluoyl-5-hydroxy Omeprazole Sulfide.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. For instance, a fragment corresponding to the benzimidazole moiety is commonly observed.[4]
-
Core Physicochemical Properties
The following sections detail the experimental approaches to determine the key physicochemical properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide.
Solubility
Solubility is a critical parameter influencing bioavailability. The solubility of omeprazole sulfide has been shown to be temperature-dependent.[6][7] A similar relationship is expected for its derivatives.
Rationale for Experimental Choices:
-
Method: The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.[7]
-
Solvents: A range of solvents with varying polarities should be tested, including pharmaceutically relevant ones like ethanol, isopropanol, acetone, and buffered aqueous solutions at different pH values. While specific data for the target compound is unavailable, a related compound, o-Toluoyl-5-hydroxy Omeprazole, is reported to be soluble in chloroform, dichloromethane, and methanol.[8]
Experimental Protocol: Equilibrium Solubility Determination
-
Prepare a series of 10 mL glass vials, each containing 5 mL of a selected solvent (e.g., water, pH 7.4 phosphate buffer, ethanol).
-
Add an excess amount of o-Toluoyl-5-hydroxy Omeprazole Sulfide to each vial to create a saturated solution.
-
Seal the vials and place them in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase from the HPLC method).
-
Quantify the concentration of the dissolved compound using the validated HPLC method described in Section 2.1.
-
Express the solubility in mg/mL or mol/L.
Data Presentation: Predicted Solubility Profile
| Solvent/Medium | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low | The large, non-polar o-toluoyl group will likely decrease aqueous solubility compared to 5-hydroxy omeprazole. |
| 0.1 M HCl | Low with Degradation | Benzimidazole proton pump inhibitors are known to degrade rapidly in acidic conditions. |
| Ethanol | Moderate to High | The compound is expected to be soluble in polar organic solvents. |
| Dichloromethane | High | Based on the reported solubility of the closely related o-Toluoyl-5-hydroxy Omeprazole.[8] |
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.
Rationale for Experimental Choices:
-
Method: The shake-flask method is the gold standard for LogP determination. However, HPLC-based methods are often preferred for their speed, lower sample consumption, and automation potential.[9]
-
pH: Since the molecule has basic nitrogen atoms, its ionization state will be pH-dependent. Therefore, determining the LogD at a physiological pH of 7.4 is crucial.
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
-
Prepare a buffered aqueous phase (pH 7.4) and saturate it with n-octanol.
-
Prepare an n-octanol phase and saturate it with the buffered aqueous phase.
-
Accurately weigh a small amount of o-Toluoyl-5-hydroxy Omeprazole Sulfide and dissolve it in a known volume of the pre-saturated n-octanol.
-
Add an equal volume of the pre-saturated aqueous buffer to the n-octanol solution in a sealed vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) and then allow the two phases to separate completely (centrifugation may be required).
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using the validated HPLC method.
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log ( [Concentration in octanol] / [Concentration in aqueous] ).
Acid Dissociation Constant (pKa)
The pKa value(s) dictate the extent of ionization of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. The benzimidazole and pyridine nitrogens are the likely sites of protonation.
Rationale for Experimental Choices:
-
Method: Potentiometric titration is a classic and reliable method for pKa determination. Alternatively, UV-spectrophotometric or capillary electrophoresis methods can be used, especially for compounds with low aqueous solubility.
Experimental Protocol: Potentiometric Titration
-
Accurately prepare a solution of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is an issue) at a known concentration.
-
Use a calibrated pH meter with a suitable electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region(s) in the titration curve.
Solid-State Characterization
The solid-state properties of a drug substance, such as its crystal form (polymorphism) and crystallinity, can have a profound impact on its stability, solubility, and manufacturability.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a material and determining its degree of crystallinity. Different polymorphs of omeprazole are known to exist.[10][11]
Rationale for Experimental Choices:
-
XRPD provides a unique "fingerprint" for a given crystalline solid. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.
Experimental Protocol: XRPD Analysis
-
Gently grind a small amount of the sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of, for example, 2° to 40°.
-
Analyze the resulting diffractogram for the positions and relative intensities of the diffraction peaks.
Single-Crystal X-ray Diffraction
If suitable single crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13][14]
Rationale for Experimental Choices:
-
This is the most powerful method for unambiguous structure determination and understanding of packing forces in the crystal lattice.
Experimental Protocol: Crystal Growth and Structure Determination
-
Crystal Growth: Grow single crystals of sufficient quality, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetonitrile). This process can be empirical and may require screening of various solvents and conditions.[12]
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.[12]
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding a detailed model of the molecule's conformation and packing.
Visualization of Workflows
Diagram 1: General Physicochemical Characterization Workflow
Caption: Workflow for comprehensive physicochemical characterization.
Conclusion
The physicochemical characterization of o-Toluoyl-5-hydroxy Omeprazole Sulfide is a multi-faceted process that requires a systematic and scientifically grounded approach. While specific experimental data for this molecule is not widely published, this guide provides a robust framework of validated methodologies derived from extensive research on omeprazole and its related benzimidazole derivatives. By following these protocols, researchers and drug development professionals can generate the critical data needed to advance the understanding and potential application of this compound. The interplay between solubility, lipophilicity, pKa, and solid-state form is complex, and a thorough investigation of each of these properties is essential for a successful development program.
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